molecular formula C25H34N4O3 B2942324 Mutant IDH1-IN-4 CAS No. 1416270-18-2

Mutant IDH1-IN-4

Numéro de catalogue B2942324
Numéro CAS: 1416270-18-2
Poids moléculaire: 438.572
Clé InChI: GNDMXEAGAZOBEM-NRFANRHFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mutations in the isocitrate dehydrogenase (IDH) genes are frequently found in various cancers, including gliomas, acute myeloid leukemia, and chondrosarcomas. Mutant IDH enzymes produce an oncometabolite, 2-hydroxyglutarate (2-HG), which is believed to contribute to the development and progression of cancer. Mutant IDH1-IN-4 is a small molecule inhibitor that has been developed to target mutant IDH1 enzymes.

Applications De Recherche Scientifique

Mutant Mutant IDH1-IN-41-IN-4 has been extensively studied in preclinical models of Mutant IDH1-IN-41-mutant cancers. In vitro studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the production of 2-HG by mutant Mutant IDH1-IN-41 enzymes, leading to a decrease in cell proliferation and an increase in apoptosis. In vivo studies have shown that Mutant Mutant IDH1-IN-41-IN-4 can inhibit the growth of Mutant IDH1-IN-41-mutant tumors, both alone and in combination with other therapies.

Mécanisme D'action

Mutant Mutant IDH1-IN-41-IN-4 is a competitive inhibitor of mutant Mutant IDH1-IN-41 enzymes. It binds to the active site of the enzyme and prevents the conversion of isocitrate to alpha-ketoglutarate (α-KG), which is necessary for the production of 2-HG. By inhibiting the production of 2-HG, Mutant Mutant IDH1-IN-41-IN-4 can restore normal cellular metabolism and reduce the growth and survival of Mutant IDH1-IN-41-mutant cancer cells.
Biochemical and Physiological Effects
Mutant Mutant IDH1-IN-41-IN-4 has been shown to have selective activity against Mutant IDH1-IN-41-mutant cancer cells, with little to no effect on normal cells. In addition to its anti-tumor effects, Mutant Mutant IDH1-IN-41-IN-4 has also been shown to improve the differentiation of Mutant IDH1-IN-41-mutant cells, which may have implications for the treatment of certain types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Mutant Mutant IDH1-IN-41-IN-4 is its selectivity for Mutant IDH1-IN-41-mutant cancer cells. This allows for targeted therapy that minimizes toxicity to normal cells. However, one limitation of Mutant Mutant IDH1-IN-41-IN-4 is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the development and use of Mutant Mutant IDH1-IN-41-IN-4. One direction is the development of more potent and selective inhibitors of mutant Mutant IDH1-IN-41 enzymes. Another direction is the exploration of combination therapies that can enhance the anti-tumor effects of Mutant Mutant IDH1-IN-41-IN-4. Additionally, there is a need for further research into the mechanisms of action of Mutant Mutant IDH1-IN-41-IN-4 and the role of 2-HG in cancer development and progression. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Mutant Mutant IDH1-IN-41-IN-4 in patients with Mutant IDH1-IN-41-mutant cancers.

Méthodes De Synthèse

Mutant Mutant IDH1-IN-41-IN-4 was synthesized using a convergent approach that involved the coupling of two key fragments. The first fragment was synthesized through a Suzuki coupling reaction, while the second fragment was synthesized using a palladium-catalyzed coupling reaction. The two fragments were then coupled together using a copper-catalyzed azide-alkyne cycloaddition reaction. The final product was purified using column chromatography.

Propriétés

IUPAC Name

8-cyclopropyl-6-[(3R)-3-cyclopropyl-4-(3-methoxypropanoyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDMXEAGAZOBEM-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(C(C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN([C@@H](C3)C4CC4)C(=O)CCOC)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mutant IDH1-IN-4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.